

# Spectroscopic Data Analysis of (S)-(+)-N-3-Benzylnirvanol: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-(+)-N-3-Benzylnirvanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (S)-(+)-N-3-Benzylnirvanol, a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and medicinal chemistry by detailing the expected spectroscopic characteristics and the methodologies for their acquisition and interpretation. While specific experimental spectra for (S)-(+)-N-3-Benzylnirvanol are not publicly available, this guide compiles expected data based on the analysis of structurally related compounds and general principles of spectroscopic analysis for hydantoin derivatives.

#### **Chemical Structure and Properties**

**(S)-(+)-N-3-Benzylnirvanol**, with the chemical formula C<sub>18</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>, has a molecular weight of 294.35 g/mol .[4] It is the (S)-enantiomer of N-3-benzyl-5-ethyl-5-phenylhydantoin. The key structural features include a hydantoin ring, a chiral center at the C-5 position, and an N-benzyl group at the N-3 position.

# **Spectroscopic Data Summary**

The following tables summarize the expected quantitative data from various spectroscopic analyses of **(S)-(+)-N-3-Benzylnirvanol**. These values are predicted based on the known spectroscopic behavior of 5,5-disubstituted hydantoins and N-benzylated compounds.



Table 1: Expected <sup>1</sup>H NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (C <sub>6</sub> H <sub>5</sub> at C-5)	7.20 - 7.40	m	5H
Aromatic (C <sub>6</sub> H <sub>5</sub> of Benzyl)	7.10 - 7.30	m	5H
N-H	~8.0	s (broad)	1H
CH <sub>2</sub> (Benzyl)	~4.6	s	2H
CH <sub>2</sub> (Ethyl)	1.8 - 2.0	q	2H
CH₃ (Ethyl)	0.8 - 1.0	t	3H

<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3 or DMSO-d6

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for (S)-(+)-N-3-Benzylnirvanol

Carbon	Expected Chemical Shift (δ, ppm)
C=O (C-2)	~155
C=O (C-4)	~175
Quaternary (C-5)	~65
Aromatic	125 - 140
CH₂ (Benzyl)	~45
CH₂ (Ethyl)	~30
CH₃ (Ethyl)	~8



Solvent: CDCl3 or DMSO-d6

### Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for (S)-(+)-N-3-Benzylnirvanol

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3200 - 3300	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Hydantoin)	1700 - 1780	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium

#### **Mass Spectrometry (MS)**

Table 4: Expected Mass Spectrometry Data for (S)-(+)-N-3-Benzylnirvanol

lon	Expected m/z	Notes
[M+H]+	295.14	Molecular ion peak (ESI)
[M+Na] <sup>+</sup>	317.12	Sodium adduct (ESI)
[M]+	294.13	Molecular ion peak (EI)
C11H13N2O2+	205	Loss of benzyl group
C <sub>9</sub> H <sub>10</sub> <sup>+</sup>	118	Phenyl-ethyl fragment
C <sub>7</sub> H <sub>7</sub> +	91	Benzyl fragment (tropylium ion)

# **Experimental Protocols**

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data for **(S)-(+)-N-3-Benzylnirvanol**.



#### Synthesis of (±)-N-3-Benzyl-5-ethyl-5-phenylhydantoin

The racemic mixture of N-3-benzyl-5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, followed by N-benzylation. A typical procedure involves reacting 5-ethyl-5-phenylhydantoin with benzyl chloride in the presence of a base.

### **Chiral Separation**

The enantiomers of (±)-N-3-benzyl-5-ethyl-5-phenylhydantoin can be resolved using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column, is employed to separate the (S)-(+) and (R)-(-) enantiomers.

#### **NMR Spectroscopy**

A sample of **(S)-(+)-N-3-BenzyInirvanol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

#### FTIR Spectroscopy

The FTIR spectrum is obtained using a Fourier-Transform Infrared spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

#### **Mass Spectrometry**

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

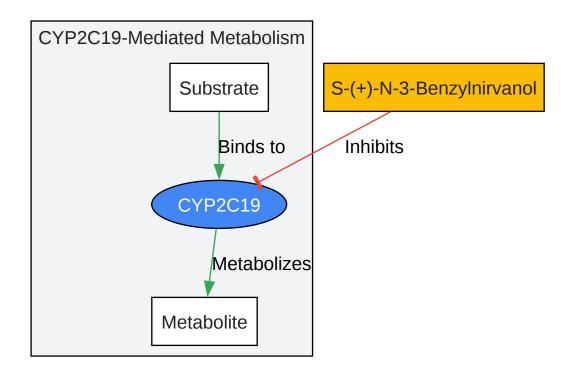
#### **UV-Vis Spectroscopy**

The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over a wavelength range of 200-400 nm.

# Visualizations Signaling Pathway



The primary biological activity of **(S)-(+)-N-3-Benzylnirvanol** is the potent and selective inhibition of the CYP2C19 enzyme.[1][2][3] This can be depicted as a simple inhibitory pathway.



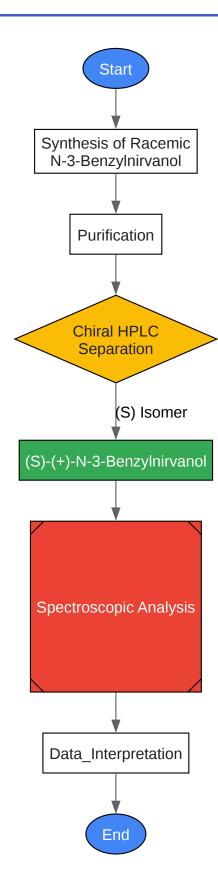
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Inhibition of CYP2C19 by (S)-(+)-N-3-Benzylnirvanol.

#### **Experimental Workflow**

The general workflow for the synthesis and spectroscopic characterization of **(S)-(+)-N-3-Benzylnirvanol** is outlined below.





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Workflow for Synthesis and Analysis.



#### Conclusion

**(S)-(+)-N-3-Benzylnirvanol** is a molecule of significant interest in drug metabolism studies due to its potent and selective inhibition of CYP2C19. While a complete set of experimental spectroscopic data is not readily available in the public domain, this guide provides a robust framework of expected values and standardized protocols for its analysis. The information presented here, based on the known properties of related chemical structures, should aid researchers in the identification, characterization, and quality control of this important compound. Further research to publish the full experimental spectroscopic data would be a valuable contribution to the scientific community.

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